molecular formula C8H18INO2S B11939394 N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide CAS No. 92658-16-7

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide

Cat. No.: B11939394
CAS No.: 92658-16-7
M. Wt: 319.21 g/mol
InChI Key: MJFUHCQUHRVOEG-UHFFFAOYSA-M
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Description

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as:

    Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur and carbon-containing precursors.

    Introduction of the Ammonium Group: This step involves the reaction of the thietane intermediate with methylating agents to introduce the N,N,N,2,2-pentamethylammonium group.

    Iodide Exchange: The final step often involves the exchange of an anion with iodide to form the desired iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The ammonium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ammonium derivatives.

Scientific Research Applications

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the thietane ring and the ammonium group. These functional groups can interact with various molecular targets, including enzymes, receptors, and other biomolecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound has a similar ammonium structure but lacks the thietane ring.

    N,N,2,2-Tetramethyl-1,3-propanediamine: Another related compound with a different carbon backbone and no sulfur atom.

Uniqueness

N,N,N,2,2-Pentamethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

92658-16-7

Molecular Formula

C8H18INO2S

Molecular Weight

319.21 g/mol

IUPAC Name

(2,2-dimethyl-1,1-dioxothietan-3-yl)-trimethylazanium;iodide

InChI

InChI=1S/C8H18NO2S.HI/c1-8(2)7(9(3,4)5)6-12(8,10)11;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

MJFUHCQUHRVOEG-UHFFFAOYSA-M

Canonical SMILES

CC1(C(CS1(=O)=O)[N+](C)(C)C)C.[I-]

Origin of Product

United States

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